![molecular formula C16H19N3O2 B3017479 Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate CAS No. 2108512-89-4](/img/structure/B3017479.png)
Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
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Overview
Description
Ethyl 5,6,7,8-tetrahydroimidazo [1,2-a]pyrazine-2-carboxylate and 7-Benzyl-5,6,7,8-tetrahydroimidazo [1,5-a]pyrazine are related compounds. They are heterocyclized dipeptides .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions . For instance, the synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis
The InChI code for Ethyl 5,6,7,8-tetrahydroimidazo [1,2-a]pyrazine-2-carboxylate is 1S/C9H13N3O2/c1-2-14-9 (13)7-6-12-4-3-10-5-8 (12)11-7/h6,10H,2-5H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate are not available, related compounds have been studied. For example, condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 5,6,7,8-tetrahydroimidazo [1,2-a]pyrazine-2-carboxylate is 195.22 . For the related compound 7-Benzyl-5,6,7,8-tetrahydroimidazo [1,5-a]pyrazine, the molecular weight is 213.28 .properties
IUPAC Name |
ethyl 7-benzyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-21-16(20)15-14-11-18(8-9-19(14)12-17-15)10-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAWLBXTTLPBLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(CCN2C=N1)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate |
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